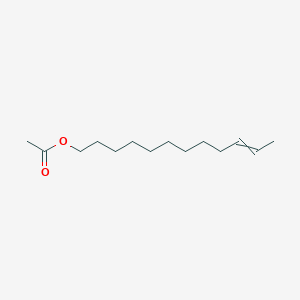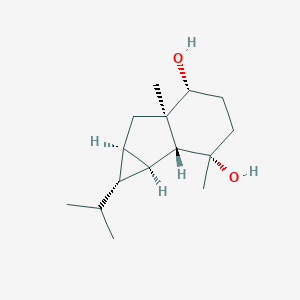
Phthalic acid mixed decyl and hexyl and octyl diesters
Overview
Description
Phthalic acid, mixed decyl and hexyl and octyl diesters, also known as diisodecyl phthalate (DIDP), is a chemical compound commonly used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products .
Synthesis Analysis
This compound is manufactured by the reaction of phthalic anhydride with n-hexanol, n-octanol, and n-decanol in the presence of an acid catalyst .Scientific Research Applications
Food Packaging
Phthalic acid esters, including mixed decyl, hexyl, and octyl diesters, are commonly used as plasticizers in food packaging materials . They impart flexibility to polymer blends, enhancing the mechanical properties of packaging films. This application is critical for maintaining the integrity of food products, ensuring they are protected from environmental factors and contamination during storage and transportation.
Medical Devices
These compounds serve as plasticizers in the production of flexible PVC, which is utilized in various medical devices such as tubing, blood bags, and IV containers . The flexibility provided by phthalic acid esters is essential for the functionality and durability of these medical products.
Consumer Products
Phthalic acid mixed esters are found in consumer products like detergents, soaps, and personal care items . They contribute to the viscosity and texture of these products, improving user experience and product stability.
Agricultural Films
In agriculture, these esters are used to produce flexible films that cover soil or greenhouses . The films help in temperature control, moisture retention, and protection of crops from pests, thus contributing to increased agricultural productivity.
Building Materials
The esters are also used in building materials such as vinyl flooring and wallpapers . They provide the necessary flexibility and durability to withstand foot traffic and environmental changes, ensuring the longevity of the materials.
Environmental Research
Research on the bio-accessibility and dietary exposure of phthalic acid esters, including the mixed diesters, is crucial for understanding their environmental impact . Studies focus on their presence in grains, vegetables, and fruits, assessing the potential health risks associated with dietary intake.
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of phthalic acid esters involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are typically absorbed through the skin, respiratory tract, or gastrointestinal tract. Once absorbed, they are distributed throughout the body, often accumulating in fatty tissues due to their lipophilic nature. Metabolism primarily occurs in the liver, where they are hydrolyzed to monoesters and then further oxidized. Excretion is mainly through urine and feces .
Result of Action
At the molecular level, the action of phthalic acid esters results in increased membrane fluidity and permeability. This can lead to altered cellular functions, including changes in ion transport, receptor activity, and enzyme function. At the cellular level, these changes can affect cell signaling, growth, and apoptosis, potentially leading to toxic effects if exposure is high or prolonged .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of phthalic acid esters. For example, higher temperatures can increase the fluidity of cell membranes, potentially enhancing the effects of these esters. Similarly, the presence of other lipophilic substances can affect their distribution and metabolism .
Understanding the mechanism of action of phthalic acid mixed decyl and hexyl and octyl diesters is crucial for assessing their safety and efficacy in various applications, particularly in materials that come into contact with humans and the environment.
: ECHA Document on Phthalic Acid Esters : ChemBK on Phthalic Acid Esters : ChemicalBook on Phthalic Acid Esters
Safety and Hazards
properties
IUPAC Name |
decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O.C8H6O4.C8H18O.C6H14O/c1-2-3-4-5-6-7-8-9-10-11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7/h11H,2-10H2,1H3;1-4H,(H,9,10)(H,11,12);9H,2-8H2,1H3;7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAHYWDYDTUVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO.CCCCCCCCO.CCCCCCO.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid | |
CAS RN |
68648-93-1 | |
| Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)










